molecular formula C10H8BrF2N3 B13203480 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine

Cat. No.: B13203480
M. Wt: 288.09 g/mol
InChI Key: LOMQXNLCLGVNHB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6,8-difluoro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potential biological activity .

Properties

Molecular Formula

C10H8BrF2N3

Molecular Weight

288.09 g/mol

IUPAC Name

7-bromo-6,8-difluoro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H8BrF2N3/c1-15-9-4-2-5(12)7(11)8(13)10(4)16-3-6(9)14/h2-3H,14H2,1H3,(H,15,16)

InChI Key

LOMQXNLCLGVNHB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=C(C(=C(C=C21)F)Br)F)N

Origin of Product

United States

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